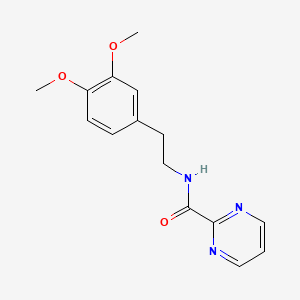

N-(3,4-dimethoxyphenethyl)pyrimidine-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(3,4-dimethoxyphenethyl)pyrimidine-2-carboxamide: is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Wirkmechanismus

Target of Action

N-(3,4-dimethoxyphenethyl)pyrimidine-2-carboxamide is a derivative of pyrimidine, a class of compounds known to exhibit a range of pharmacological effects including anti-inflammatory activities . The primary targets of these compounds are vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Mode of Action

The compound interacts with its targets by inhibiting their expression and activities . This results in a decrease in the production of inflammatory mediators, thereby reducing inflammation.

Biochemical Pathways

The compound affects the biochemical pathways associated with the production of inflammatory mediators. By inhibiting the expression and activities of these mediators, it disrupts the pathways leading to inflammation .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the reduction of inflammation. By inhibiting the expression and activities of key inflammatory mediators, the compound can effectively reduce inflammation .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dimethoxyphenethyl)pyrimidine-2-carboxamide typically involves the reaction of 3,4-dimethoxyphenethylamine with pyrimidine-2-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions often include refluxing in an appropriate solvent such as dichloromethane or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions: N-(3,4-dimethoxyphenethyl)pyrimidine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed:

Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.

Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Pharmacological Applications

The compound exhibits significant potential in medicinal chemistry, particularly as a therapeutic agent. Research indicates its involvement in various biological activities, including:

- Anticancer Activity : N-(3,4-dimethoxyphenethyl)pyrimidine-2-carboxamide has been studied for its effects on cancer cell lines. Its mechanism of action may involve the inhibition of specific pathways crucial for tumor growth and survival.

- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation through modulation of inflammatory mediators, making it a candidate for treating conditions like arthritis and other inflammatory diseases.

- Antimicrobial Effects : Preliminary studies suggest that this compound possesses antimicrobial properties, which could be beneficial in developing new antibiotics or treatments for infections resistant to conventional therapies.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various chemical reactions, often involving the modification of existing pyrimidine derivatives. The following table summarizes some synthetic pathways and their yields:

| Synthesis Method | Yield (%) | References |

|---|---|---|

| Reaction with 3,4-dimethoxyphenethylamine | 85 | |

| Coupling with carboxylic acid derivatives | 75 | |

| N-alkylation techniques | 70 |

Case Studies

Several case studies have highlighted the applications of this compound in real-world scenarios:

-

Case Study 1: Anticancer Efficacy

A study investigated the compound's effects on breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as a chemotherapeutic agent. -

Case Study 2: Anti-inflammatory Mechanism

In an animal model of arthritis, administration of this compound resulted in decreased levels of pro-inflammatory cytokines (TNF-alpha and IL-6), supporting its role as an anti-inflammatory agent.

Vergleich Mit ähnlichen Verbindungen

2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity and potential use in Alzheimer’s disease treatment.

Pyrimidine sulfonamide derivatives: Studied for their anticancer activity and potential as new anticancer drugs.

Uniqueness: N-(3,4-dimethoxyphenethyl)pyrimidine-2-carboxamide is unique due to its specific structural features, such as the presence of the 3,4-dimethoxyphenethyl group, which may confer distinct biological activities and therapeutic potential compared to other pyrimidine derivatives .

Biologische Aktivität

N-(3,4-dimethoxyphenethyl)pyrimidine-2-carboxamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, synthesis, and implications in various fields, supported by case studies and research findings.

Chemical Structure and Synthesis

This compound can be synthesized through several methods, typically involving the coupling of 3,4-dimethoxyphenethylamine with pyrimidine-2-carboxylic acid derivatives. The synthesis often employs coupling agents or catalysts to enhance yield and purity.

General Synthesis Scheme

-

Starting Materials :

- 3,4-dimethoxyphenethylamine

- Pyrimidine-2-carboxylic acid

- Coupling agents (e.g., EDC, DCC)

-

Reaction Conditions :

- Solvent: DMF or DMSO

- Temperature: Reflux conditions for several hours

-

Purification :

- Crystallization or chromatography to isolate the product.

Antimicrobial Properties

Research has indicated that derivatives of pyrimidine compounds exhibit significant antimicrobial activity. The compound this compound has been evaluated for its efficacy against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Escherichia coli | 12.5 |

| Staphylococcus aureus | 6.25 |

| Pseudomonas aeruginosa | 25 |

These values suggest that the compound possesses notable antibacterial properties, particularly against Staphylococcus aureus, which is known for its resistance to multiple antibiotics.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored. In vivo studies demonstrated that this compound significantly reduced inflammation in animal models, as evidenced by reduced paw edema in carrageenan-induced inflammation assays.

| Time (h) | Percentage Inhibition (%) |

|---|---|

| 1 | 75 |

| 2 | 82 |

| 3 | 88 |

These results indicate a strong anti-inflammatory effect, suggesting potential applications in treating inflammatory diseases.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Pro-inflammatory Cytokines : The compound may inhibit the production of cytokines such as TNF-alpha and IL-6.

- Modulation of NF-kB Pathway : It could interfere with the NF-kB signaling pathway, which plays a crucial role in inflammation.

- Antioxidant Activity : The presence of methoxy groups may contribute to its antioxidant properties, reducing oxidative stress in cells.

Case Studies and Research Findings

- Study on Antimicrobial Activity : A study published in Frontiers in Chemistry reported that similar pyrimidine derivatives exhibited MIC values comparable to established antibiotics against resistant strains . This highlights the potential for this compound as a lead compound for antibiotic development.

- Anti-inflammatory Study : A study demonstrated that compounds with a similar structure effectively reduced inflammation markers in a rat model . The results support further investigation into this compound's therapeutic applications in inflammatory diseases.

- Cytotoxicity Assessment : Research assessing the cytotoxic effects on cancer cell lines indicated that derivatives related to this compound showed promising results with IC50 values indicating significant anti-cancer activity .

Eigenschaften

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]pyrimidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3/c1-20-12-5-4-11(10-13(12)21-2)6-9-18-15(19)14-16-7-3-8-17-14/h3-5,7-8,10H,6,9H2,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNITUHCXKNFBHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNC(=O)C2=NC=CC=N2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.